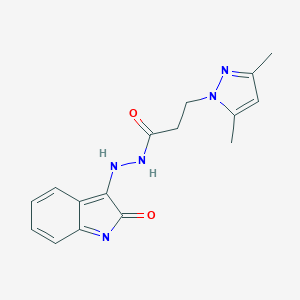![molecular formula C19H20N2O2 B289181 1-(1H-1,3-BENZODIAZOL-1-YL)-3-[2-(PROP-2-EN-1-YL)PHENOXY]PROPAN-2-OL](/img/structure/B289181.png)
1-(1H-1,3-BENZODIAZOL-1-YL)-3-[2-(PROP-2-EN-1-YL)PHENOXY]PROPAN-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-1,3-BENZODIAZOL-1-YL)-3-[2-(PROP-2-EN-1-YL)PHENOXY]PROPAN-2-OL is an organic compound that features both an allyl group and a benzoimidazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-1,3-BENZODIAZOL-1-YL)-3-[2-(PROP-2-EN-1-YL)PHENOXY]PROPAN-2-OL typically involves the reaction of 2-allylphenol with benzoimidazole derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1-(1H-1,3-BENZODIAZOL-1-YL)-3-[2-(PROP-2-EN-1-YL)PHENOXY]PROPAN-2-OL can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The benzoimidazole ring can be reduced under specific conditions to yield different hydrogenated products.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction of the benzoimidazole ring can produce hydrogenated derivatives.
科学的研究の応用
1-(1H-1,3-BENZODIAZOL-1-YL)-3-[2-(PROP-2-EN-1-YL)PHENOXY]PROPAN-2-OL has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-(1H-1,3-BENZODIAZOL-1-YL)-3-[2-(PROP-2-EN-1-YL)PHENOXY]PROPAN-2-OL involves its interaction with specific molecular targets. The allyl group can participate in various chemical reactions, while the benzoimidazole moiety can interact with biological molecules such as proteins and enzymes. These interactions can modulate the activity of these molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
1-(2-Allyl-phenoxy)-3-amino-propan-2-ol: This compound has a similar structure but features an amino group instead of a benzoimidazole moiety.
(2-Allyl-phenoxy)-acetic acid: This compound contains an acetic acid group instead of the benzoimidazole and propanol groups.
Uniqueness
1-(1H-1,3-BENZODIAZOL-1-YL)-3-[2-(PROP-2-EN-1-YL)PHENOXY]PROPAN-2-OL is unique due to the presence of both the allyl group and the benzoimidazole moiety. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C19H20N2O2 |
|---|---|
分子量 |
308.4 g/mol |
IUPAC名 |
1-(benzimidazol-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol |
InChI |
InChI=1S/C19H20N2O2/c1-2-7-15-8-3-6-11-19(15)23-13-16(22)12-21-14-20-17-9-4-5-10-18(17)21/h2-6,8-11,14,16,22H,1,7,12-13H2 |
InChIキー |
GKVBMVAEJOZUBN-UHFFFAOYSA-N |
SMILES |
C=CCC1=CC=CC=C1OCC(CN2C=NC3=CC=CC=C32)O |
正規SMILES |
C=CCC1=CC=CC=C1OCC(CN2C=NC3=CC=CC=C32)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B289101.png)
![9-[3-(1-AZEPANYL)-2-HYDROXYPROPYL]-6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-ONE](/img/structure/B289107.png)
![ethyl 6-bromo-5-[3-(2,5-dioxo-1-imidazolidinyl)-2-hydroxypropoxy]-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B289112.png)
![ethyl 6-bromo-5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B289113.png)
![2-[2-hydroxy-3-(4-toluidino)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B289117.png)
![9-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B289118.png)
![4-[4-(2,4-Dimethyl-benzenesulfonyl)-piperazine-1-sulfonyl]-morpholine](/img/structure/B289120.png)






![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(2-phenylethyl)-1-piperazinyl]-2-propanol](/img/structure/B289136.png)
